molecular formula C9H15N3O3 B7829004 Ethyl 5-amino-1-(2-methoxyethyl)imidazole-4-carboxylate

Ethyl 5-amino-1-(2-methoxyethyl)imidazole-4-carboxylate

Cat. No.: B7829004
M. Wt: 213.23 g/mol
InChI Key: YCVWCYFTBRVIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(2-methoxyethyl)imidazole-4-carboxylate is a chemical compound with a complex molecular structure It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(2-methoxyethyl)imidazole-4-carboxylate typically involves multiple steps, starting with the formation of the imidazole ring One common synthetic route includes the reaction of ethyl cyanoacetate with guanidine in the presence of a suitable catalyst to form the imidazole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(2-methoxyethyl)imidazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 5-amino-1-(2-methoxyethyl)imidazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound has been studied for its potential biological activity. It may be used in assays to investigate enzyme inhibition, receptor binding, or other biological interactions.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a precursor for the development of new drugs. Its structural features make it suitable for targeting specific biological pathways or disease states.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including coatings, adhesives, and other materials.

Mechanism of Action

The mechanism by which Ethyl 5-amino-1-(2-methoxyethyl)imidazole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Ethyl 2-methoxyethylaminoacetate

  • 1-ethyl-3-(2-methoxyethyl)urea

  • 2-methoxyethyl N-(2-ethyl-6-methylphenyl)carbamate

Uniqueness: Ethyl 5-amino-1-(2-methoxyethyl)imidazole-4-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

ethyl 5-amino-1-(2-methoxyethyl)imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-3-15-9(13)7-8(10)12(6-11-7)4-5-14-2/h6H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVWCYFTBRVIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)CCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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